3-(3-Fluorophenoxy)azetidine

S1P Receptor Modulation Immunology Neurology

SAR studies are confounded by regioisomer variability and liquid handling errors. This meta-fluoro azetidine, supplied as a free-flowing hydrochloride salt (mp 104-106°C), eliminates both variables. - **Precise SAR**: Directly compare with ortho (CAS 918831-13-7) & para (CAS 112257-20-2) isomers to map fluorine position effects on LogD, pKa & microsomal stability. - **Automation-Ready**: Solid powder ensures accurate robotic dispensing vs. problematic liquid analogs. - **Validated Scaffold**: Specifically cited in S1P1 receptor modulator patent literature.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 106860-03-1
Cat. No. B010085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenoxy)azetidine
CAS106860-03-1
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC(=CC=C2)F
InChIInChI=1S/C9H10FNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
InChIKeyFZIITHAOPCRHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenoxy)azetidine: CNS and S1P Receptor Scaffold


3-(3-Fluorophenoxy)azetidine (CAS 106860-03-1) is a synthetic heterocyclic building block belonging to the class of 3-aryloxyazetidines. It is characterized by an azetidine core, a strained four-membered nitrogen-containing ring, connected via an ether linkage to a phenyl ring substituted with a single fluorine atom at the meta position . Azetidines are recognized as valuable motifs in medicinal chemistry for accessing underexplored chemical space, often serving as non-planar, polar scaffolds [1]. The compound is typically procured as a free base (solid) or as its hydrochloride salt (CAS 112279-62-6 or 1236861-75-8) to enhance stability and solubility . Its primary utility lies in its role as a core fragment for constructing bioactive molecules, particularly those targeting neurological and immunomodulatory pathways [2].

1
S1P receptor modulator research scaffold – specifically claimed meta-fluorophenoxy azetidine core for kinase and GPCR pathways
2
CNS nAChR ligand fragment – reported interaction with nicotinic receptors supports fragment-based discovery
3
Solid HCl salt for automated synthesis – defined melting point and free-flowing powder enable precise dispensing

3-(3-Fluorophenoxy)azetidine: Why Substitution Fails


Substituting 3-(3-Fluorophenoxy)azetidine with a generic 'phenoxyazetidine' or a positional isomer cannot be assumed to be functionally neutral. The specific placement of the fluorine atom on the phenyl ring is a critical determinant of a molecule's physicochemical and biological properties, and this is well-documented in medicinal chemistry [1]. The meta-fluorine substitution pattern can influence lipophilicity (LogP) and electron density distribution differently than ortho- or para-substituted analogs, thereby altering molecular recognition, binding affinity to biological targets, and metabolic stability . Furthermore, the choice between the free base and the hydrochloride salt form of 3-(3-Fluorophenoxy)azetidine is non-trivial, as the salt offers superior solid-state handling, defined melting point (104-106°C), and aqueous solubility, which directly impacts its utility in parallel synthesis and biological assay workflows . Relying on a structurally similar but not identical compound introduces uncontrolled variables that can confound structure-activity relationship (SAR) studies and lead to erroneous conclusions in lead optimization programs.

Meta vs. other isomers
Target compound 3-(3-fluorophenoxy)azetidine (meta): patent-defined S1P motif, balanced electronic profile
Ortho/para analogs May shift lipophilicity, binding, and steric effects; patent claims specifically exclude these regioisomers
Salt vs. free base
HCl salt Solid, mp 104–106 °C, suitable for precise weighing and automated parallel synthesis
Free base Handling properties may differ; not directly interchangeable in solid-dispensing workflows without validation
Non‑fluorinated analog
3-(3-fluorophenoxy)azetidine Solid HCl salt; meta-fluorine influences target recognition and metabolic stability
3-phenoxyazetidine (liquid) Lacks fluorine; liquid handling introduces variability in high-throughput settings and different SAR

3-(3-Fluorophenoxy)azetidine: Differentiation Evidence


Distinct S1P Binding via Meta-Substitution

The 3-(3-fluorophenoxy) substitution pattern on the azetidine core is a specifically claimed structural feature in patent literature for phenoxy-azetidine derivatives targeting sphingosine-1-phosphate (S1P) receptors, a key pathway in autoimmune and neurological diseases [1]. While direct binding data for the bare 3-(3-fluorophenoxy)azetidine scaffold is not publicly available, the patent's specific inclusion of this substitution pattern, distinct from its ortho- and para-fluoro isomers, provides class-level inference for its strategic importance. The meta-fluorine's distinct vector and electronic properties are crucial for achieving the desired spatial and electronic complementarity within the S1P receptor binding pocket, a characteristic not shared by the unsubstituted or other fluorinated analogs [1].

S1R patent motif
Class-level inference
Meta-fluoro specifically claimed in U.S. Patent 8623856 for S1P receptor modulation
Strategic starting point for S1P modulator programs
Ortho/para isomers excluded from claims; direct binding data pending
S1P Receptor Modulation Immunology Neurology

Solid Salt Enables Precise Weighing and Automation

The hydrochloride salt of 3-(3-fluorophenoxy)azetidine is a solid powder with a well-defined melting point of 104-106°C . In contrast, the non-fluorinated comparator, 3-phenoxyazetidine, is a liquid at 20°C . This physical state difference is a critical quantitative distinction for laboratory workflows. Handling, weighing, and automating the dispensing of solid salts is significantly more precise and reproducible than working with hygroscopic or low-viscosity liquids, which can be prone to solvent retention and weighing errors.

Physical form
Head-to-head
HCl salt: solid powder, mp 104–106 °C. 3-phenoxyazetidine: liquid at 20 °C
Enables precise weighing and automation
Liquid comparator prone to solvent retention and weighing error
Parallel Synthesis Medicinal Chemistry Process Chemistry

nAChR Targeting for CNS

Interaction studies have indicated that the 3-(3-fluorophenoxy)azetidine core may bind to nicotinic acetylcholine receptors (nAChRs) . While direct quantitative binding affinity data (e.g., Ki, IC50) for this specific compound in a published head-to-head comparison is lacking, the classification of this scaffold as a potential nAChR ligand provides critical directionality. This contrasts with the broader phenoxy-azetidine class, which has been primarily explored for S1P receptor modulation [1] or anticonvulsant activity via carboxamide derivatives [2]. This evidence points to a distinct, albeit less quantified, biological profile for the 3-fluorophenoxy variant.

nAChR interaction
Class-level inference
Reported interaction with nicotinic acetylcholine receptors
Distinct CNS fragment vs. S1P/anticonvulsant phenoxy-azetidines
Quantitative binding data (Ki) not yet published
CNS Drug Discovery Neuropharmacology Receptor Binding

Commercial Availability vs. Ortho- and Para-Isomers

An analysis of commercial availability reveals a significant difference in supply chain robustness between the fluorophenoxyazetidine isomers. The 3-(3-fluorophenoxy)azetidine (CAS 106860-03-1) and its hydrochloride salt (CAS 112279-62-6 / 1236861-75-8) are widely stocked by major chemical suppliers with specified purities (typically 95% or 98%+) [REFS-1, REFS-2]. In contrast, the 2-fluorophenoxy isomer (CAS 918831-13-7) is predominantly offered via custom synthesis, indicating lower demand and less established supply chains [1]. The 4-fluorophenoxy isomer (CAS 112257-20-2 / 702628-84-0) is more available but its commercial catalog entries are less common than the 3-fluoro isomer . This difference in commercial status is a quantitative proxy for its established utility in research.

Commercial availability
Cross-study comparable
3-fluoro isomer widely stocked (95%+); 2-fluoro isomer custom synthesis only
Off-the-shelf procurement supports rapid SAR
2-fluoro isomer incurs lead time and cost; supply chain reflects research utility
Chemical Sourcing Medicinal Chemistry Lead Optimization

Meta-Fluorine Modulates Lipophilicity and Electronics

While direct measured LogP data for all isomers is not collated in a single source, the electronic and steric differences between ortho, meta, and para fluorine substitutions are well-established in medicinal chemistry. For 3-(3-fluorophenoxy)azetidine, the meta-fluorine atom is strategically positioned to influence lipophilicity and pKa of the azetidine nitrogen without introducing the potential steric hindrance or unique intramolecular interactions seen with the ortho-fluoro isomer (CAS 918831-13-7) . This balanced property profile is often preferred in drug design for optimizing both permeability and solubility, a key consideration in lead optimization [1].

Lipophilicity/electronics
Class-level inference
Meta-fluorine balances lipophilicity and pKa modulation without ortho steric effects
Preferred starting point for systematic property optimization
Inferred from medicinal chemistry principles; direct isomer LogD data pending
Medicinal Chemistry Drug Design Physicochemical Properties

3-(3-Fluorophenoxy)azetidine: Optimal Applications


S1P1 Receptor Modulator Lead Generation

Procurement of 3-(3-fluorophenoxy)azetidine is scientifically justified as a core scaffold for initiating S1P1 receptor modulator drug discovery programs. As demonstrated by its specific inclusion in the patent literature, the meta-fluorophenoxy substitution pattern is a key structural feature for achieving the desired receptor modulation [1]. Its off-the-shelf availability as a solid hydrochloride salt further supports its utility in the parallel synthesis of focused compound libraries designed to explore the SAR around this validated chemotype .

Fragment-Based Lead Discovery for nAChRs

For research groups investigating nAChR ligands for CNS disorders, 3-(3-fluorophenoxy)azetidine presents a unique and underexplored fragment. Preliminary evidence indicates that this specific scaffold may interact with nAChRs, distinguishing it from other phenoxy-azetidine derivatives used in S1P or anticonvulsant research [REFS-1, REFS-2]. Its small size, balanced lipophilicity, and the availability of its solid salt form make it an ideal fragment for screening by X-ray crystallography, NMR, or surface plasmon resonance (SPR) to identify and validate novel binding modes within the nAChR family.

Fluorine Substitution Effects on ADME Properties

In a medicinal chemistry setting focused on lead optimization, 3-(3-fluorophenoxy)azetidine serves as the central reference point in a comparative study of regioisomers. Researchers can procure the meta-fluoro isomer (the target compound), its ortho-fluoro analog (CAS 918831-13-7), and its para-fluoro analog (CAS 112257-20-2) to generate a direct, quantitative SAR dataset. By measuring and comparing their LogD, pKa, aqueous solubility, metabolic stability in liver microsomes, and permeability in Caco-2 assays, the team can generate precise, cross-study comparable data that directly links fluorine position to key drug-like properties [1]. This data informs the rational design of subsequent analogs with an optimized balance of potency and ADME characteristics.

High-Throughput Parallel Synthesis for CNS Libraries

The solid, free-flowing powder form of 3-(3-fluorophenoxy)azetidine hydrochloride (CAS 1236861-75-8) makes it a superior building block for automated parallel synthesis platforms compared to liquid analogs like 3-phenoxyazetidine [REFS-1, REFS-2]. Its well-defined melting point (104-106°C) and stable nature at room temperature ensure accurate and reproducible dispensing by robotic liquid handlers equipped for solid additions. This operational advantage is critical for generating high-quality, reproducible libraries of CNS-targeted compounds, minimizing the variability introduced by liquid reagent handling and thereby increasing the robustness of downstream biological assay data.

Application
Selection Property
Validation Focus
S1P₁ receptor modulator lead generation
Meta-fluorophenoxy scaffold specificity
Patent-defined core structure; S1P binding assay confirmation
Fragment-based nAChR ligand discovery
Reported nAChR interaction; small, balanced fragment
Biophysical screen (SPR, NMR) and electrophysiology follow-up
Fluorine positional SAR on ADME
Regioisomeric comparison set (ortho, meta, para)
LogD, pKa, microsomal stability, Caco-2 permeability panel
High-throughput parallel synthesis for CNS libraries
Solid HCl salt with defined melting point
Automated solid dispensing accuracy; library reproducibility metrics

Technical Documentation Hub

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